molecular formula C11H15NO2 B13323607 3-[(Benzyloxy)methoxy]azetidine

3-[(Benzyloxy)methoxy]azetidine

Cat. No.: B13323607
M. Wt: 193.24 g/mol
InChI Key: NIKHDOPEXWMLOV-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Design

Four-membered nitrogen heterocycles, particularly azetidines, are crucial components in the design of novel synthetic pathways and functional molecules. nih.goveurekaselect.comnumberanalytics.com Their importance stems from their ability to act as versatile intermediates and scaffolds in the construction of more complex chemical architectures. numberanalytics.comresearchgate.net The presence of a nitrogen atom within the strained four-membered ring imparts unique reactivity and allows for a wide range of chemical modifications. nih.govacs.org This makes azetidines and their derivatives valuable in the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.com

In medicinal chemistry, the rigid framework of the azetidine (B1206935) ring is particularly advantageous. acs.org This rigidity can lead to more specific and productive interactions between a drug molecule and its biological target. acs.org Furthermore, the incorporation of an azetidine moiety can improve a compound's metabolic stability and lipophilicity, key factors in drug design and development. eurekaselect.comnih.gov As a result, azetidine-containing compounds have been investigated for a wide array of therapeutic applications, including treatments for cancer, infectious diseases, and central nervous system disorders. nih.govnih.gov

Inherent Ring Strain and Conformational Dynamics of Azetidines

The chemistry of azetidines is dominated by their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of the deviation of bond angles from the ideal tetrahedral angle. While this inherent strain makes the synthesis of azetidines challenging, it also provides a driving force for unique chemical transformations. rsc.orgrsc.orgclockss.org The reactivity of the azetidine ring is intermediate between the more reactive, and often less stable, three-membered aziridines and the less reactive, five-membered pyrrolidines. rsc.orgrsc.org This balance of stability and reactivity allows for controlled manipulation of the azetidine scaffold under specific reaction conditions. rsc.orgrsc.orgresearchwithrutgers.com

The four-membered ring of azetidine is not planar but exists in a puckered conformation. rsc.org This puckering is a mechanism to relieve some of the torsional strain within the ring. The molecule undergoes a rapid inversion of this puckered conformation. The specific conformation and the dynamics of this inversion can be influenced by the nature and position of substituents on the ring. rsc.org This conformational behavior can have a significant impact on the biological activity of azetidine-containing molecules by affecting how they fit into the binding sites of proteins.

Historical Perspectives on Azetidine Synthetic Methodologies and Challenges

The synthesis of azetidines has historically been a challenging endeavor due to the energetic barrier associated with forming the strained four-membered ring. clockss.org Early methods often involved intramolecular cyclization reactions, where a nitrogen nucleophile displaces a leaving group on a γ-carbon. clockss.orgrsc.orgmagtech.com.cn While foundational, these methods often required harsh reaction conditions and were limited in their substrate scope.

Over the years, significant progress has been made in developing more efficient and versatile synthetic routes to azetidines. rsc.orgrsc.org These advancements include:

[2+2] Cycloadditions: The reaction of imines with alkenes, often promoted by light (a Paternò-Büchi reaction), has emerged as a powerful tool for constructing the azetidine ring. rsc.orgspringernature.com

Ring Expansions: The one-carbon ring expansion of aziridines, often catalyzed by transition metals or enzymes, provides an alternative route to functionalized azetidines. nih.govchemrxiv.org

C-H Amination: Intramolecular C-H amination reactions, catalyzed by metals like palladium, allow for the direct formation of the azetidine ring from readily available starting materials. rsc.org

Strain-Release Driven Syntheses: More recent strategies leverage the strain of highly reactive species like azabicyclo[1.1.0]butanes to drive the formation of substituted azetidines. nih.gov

Despite these advances, the development of methods for the diversity-oriented synthesis of azetidines, particularly those with unprotected NH groups, remains an active area of research. nih.govtechnologynetworks.com The ability to easily synthesize a wide variety of azetidine building blocks is crucial for their continued application in drug discovery and materials science. nih.govtechnologynetworks.com

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(phenylmethoxymethoxy)azetidine

InChI

InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)8-13-9-14-11-6-12-7-11/h1-5,11-12H,6-9H2

InChI Key

NIKHDOPEXWMLOV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCOCC2=CC=CC=C2

Origin of Product

United States

Elaboration of Azetidine Rings: Focus on 3 Substituted Derivatives

Introduction of Substituents at the Azetidine (B1206935) C3 Position

The introduction of substituents at the C3 position of the azetidine ring is a key strategy for modulating the physicochemical and pharmacological properties of azetidine-containing molecules. acs.org This functionalization can be achieved through various synthetic methodologies, often relying on the use of carefully designed precursors and regioselective reaction conditions.

Precursors and Building Blocks for 3-Functionalized Azetidines

The synthesis of 3-functionalized azetidines, including 3-[(Benzyloxy)methoxy]azetidine, originates from a variety of precursor molecules. These building blocks are designed to facilitate the construction of the azetidine ring and the subsequent or concurrent introduction of the desired substituent at the C3 position.

Common precursors for the synthesis of 3-substituted azetidines include:

1-Boc-3-azetidinone: This commercially available ketone is a versatile starting material. It can undergo a variety of reactions, such as reductions to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and Horner-Wadsworth-Emmons reactions to form C3-alkylidene azetidines. nih.gov The resulting functional groups can then be further manipulated.

Epichlorohydrin: This epoxide can be used to construct the azetidine ring through reactions with amines. acs.org The resulting 3-hydroxyazetidine can then be functionalized.

3-Hydroxyazetidine: This key intermediate can be obtained from various routes and serves as a direct precursor for introducing a wide range of substituents at the C3 position via O-alkylation, esterification, or Mitsunobu reactions. acs.org

cis-3,4-Epoxy amines: Lanthanide-catalyzed intramolecular aminolysis of these precursors provides a regioselective route to 3-hydroxyazetidines. nih.govfrontiersin.orgbohrium.com This method is notable for its tolerance of various functional groups.

N-Boc-3-iodoazetidine: This iodo-substituted azetidine can act as a precursor for C3-lithiated azetidines, which can then be quenched with various electrophiles to introduce a diverse array of substituents. acs.org

The synthesis of the target compound, This compound , would likely proceed from 3-hydroxyazetidine. The hydroxyl group at the C3 position can be alkylated using benzyloxymethyl chloride (BOM-Cl) in the presence of a suitable base to form the desired ether linkage.

Table 1: Key Precursors for 3-Functionalized Azetidines

Precursor MoleculeCommon TransformationsResulting Functional Group at C3
1-Boc-3-azetidinoneReduction, Grignard Reaction, Wittig ReactionHydroxyl, Alkyl, Aryl, Alkylidene
EpichlorohydrinRing-opening with aminesHydroxyl
3-HydroxyazetidineO-alkylation, Esterification, Mitsunobu ReactionEther, Ester, various others
cis-3,4-Epoxy aminesIntramolecular aminolysisHydroxyl
N-Boc-3-iodoazetidineLithiation and electrophilic quenchVarious carbon and heteroatom substituents

Regioselective Functionalization Strategies

Achieving regioselectivity is paramount when functionalizing the azetidine ring. For the introduction of substituents at the C3 position, several strategies have been developed to avoid reactions at other positions, such as the nitrogen atom or the C2/C4 positions.

One of the most direct methods for regioselective functionalization at C3 involves the use of a precursor that already contains a reactive handle at this position, such as 3-hydroxyazetidine or 1-Boc-3-azetidinone. acs.orgnih.gov The nitrogen atom is often protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent its participation in subsequent reactions. This directing group can be removed later in the synthetic sequence.

The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), is a powerful strategy for the regioselective formation of 3-hydroxyazetidines. nih.govfrontiersin.orgbohrium.com This reaction proceeds with high C3 selectivity, even when the C4 position is a benzylic position, which would typically be susceptible to nucleophilic attack. nih.govfrontiersin.org

Another approach involves the directed ortho-metalation of 2-arylazetidines, where the azetidine ring itself directs lithiation to the ortho position of the aryl substituent. lookchem.com While this functionalizes the aryl group, related strategies can be envisioned for the direct C-H functionalization of the azetidine ring itself. For instance, palladium-catalyzed C(sp³)–H arylation at the C3 position has been reported. acs.org

In the context of synthesizing This compound , a regioselective O-alkylation of N-Boc-3-hydroxyazetidine would be the most logical approach. The Boc group ensures that the nitrogen is unreactive, and the hydroxyl group at C3 is the sole site for alkylation.

Table 2: Regioselective Functionalization Strategies for the Azetidine C3 Position

StrategyKey FeaturesResulting Product
Use of N-protected 3-hydroxyazetidineDirect functionalization of the hydroxyl group. The protecting group prevents N-alkylation.3-O-substituted azetidines
La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy aminesHigh regioselectivity for C3-attack. Tolerates various functional groups.3-Hydroxyazetidines
Palladium-catalyzed C(sp³)–H arylationDirect functionalization of a C-H bond at the C3 position.3-Arylazetidines

Synthesis of 3 Benzyloxy Methoxy Azetidine and Analogs

Strategies for Introduction of the Benzyloxy Group

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and ease of removal via hydrogenolysis. nih.gov Its introduction onto an azetidine (B1206935) scaffold can be accomplished either by functionalizing a pre-existing azetidine ring or by incorporating the benzyl (B1604629) moiety into the precursors used for the ring's construction.

Formation of Benzyl Ethers on Hydroxyl Precursors

A primary strategy for introducing a benzyloxy group is the benzylation of a hydroxyl precursor, such as 3-hydroxyazetidine. chemicalbook.comchemicalbook.comgoogle.com This approach typically involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile.

The Williamson ether synthesis is a cornerstone method for forming ethers and is highly applicable for the benzylation of alcohols. byjus.comgoogle.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. pw.liveorganicchemistrytutor.comwikipedia.org In this process, an alkoxide ion, generated by treating an alcohol with a strong base, displaces a halide from an alkyl halide. chemistrytalk.org

For the synthesis of a 3-benzyloxyazetidine derivative, 3-hydroxyazetidine would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-chemistry.org This alkoxide then attacks a benzyl halide, like benzyl bromide (BnBr), to form the benzyl ether and a salt byproduct. nih.gov The reaction's success hinges on the SN2 mechanism's requirements: it works best with primary alkyl halides like benzyl bromide to minimize competing elimination reactions that can occur with secondary or tertiary halides. byjus.comorganicchemistrytutor.com

ParameterDetails for Williamson Ether Synthesis
MechanismBimolecular Nucleophilic Substitution (SN2) wikipedia.org
NucleophileAlkoxide ion (e.g., from 3-hydroxyazetidine) pw.live
ElectrophilePrimary alkyl halide (e.g., Benzyl Bromide) byjus.com
Typical BaseSodium Hydride (NaH) organic-chemistry.org
SolventPolar aprotic solvents like DMF or THF nih.govmasterorganicchemistry.com

Integration of Benzyl Moieties into Azetidine Ring Synthesis

An alternative to functionalizing an existing azetidine is to build the ring from precursors that already contain the benzyl group. For example, cyclization of an amino alcohol intermediate where the alcohol is already protected as a benzyl ether can form the azetidine ring. Often, syntheses of N-benzyl azetidines are reported, where the benzyl group serves to protect the nitrogen atom during synthesis and can be later removed. nih.govclockss.org Ring-closing reactions, such as the intramolecular displacement of a leaving group by an amine, can be employed using starting materials derived from benzylamine or containing a benzyl ether. google.comnih.gov A direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents can also furnish azetidines bearing benzyl groups. organic-chemistry.org

Strategies for Introduction of the Methoxy (B1213986) Group

The "methoxy" portion of the target molecule is part of a methoxymethyl (MOM) ether. The MOM group is another common acid-labile protecting group for alcohols. adichemistry.comtotal-synthesis.comwikipedia.orgyoutube.com Its introduction typically follows the formation of the benzyl ether.

The protection of an alcohol as a MOM ether can be achieved using several reagents:

Chloromethyl methyl ether (MOM-Cl) : This is a common reagent used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgepfl.ch The base neutralizes the HCl generated during the reaction.

Dimethoxymethane (Methylal) : In the presence of an acid catalyst such as phosphorus pentoxide (P2O5) or trifluoromethanesulfonic acid (TfOH), dimethoxymethane can be used to form MOM ethers. adichemistry.com

For the synthesis of 3-[(Benzyloxy)methoxy]azetidine, a precursor like 3-benzyloxyazetidine would be treated with MOM-Cl and a suitable base to form the final product. The nitrogen of the azetidine ring would need to be protected beforehand to prevent its reaction with the MOM-Cl.

Sequential and Convergent Synthesis of this compound

Sequential Synthesis : This strategy involves a linear, step-by-step construction of the molecule. nih.gov For the target compound, a typical sequential route would start with a simple azetidine precursor, such as N-protected 3-hydroxyazetidine. nih.gov This would be followed by a series of reactions in sequence:

Protection of the azetidine nitrogen (e.g., with a Boc group).

Benzylation of the 3-hydroxyl group via Williamson ether synthesis.

Introduction of the methoxymethyl (MOM) group onto the benzyloxy oxygen is not a standard transformation. A more plausible sequential route would involve protecting the 3-hydroxyl group of an N-protected azetidine with a MOM group first, followed by other functionalizations. However, for the specific target this compound, it is more likely that the benzyloxy and methoxy groups are attached to different atoms if it were a different isomer, or the name implies a less common functional group. Assuming the intended structure is a 3-substituted azetidine with a complex ether, a plausible sequential synthesis is outlined above for a related structure.

Role of Protecting Groups in Complex Azetidine Synthesis

The synthesis of highly functionalized azetidines is challenging due to the inherent ring strain and the reactivity of the nitrogen atom. rsc.org Protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during synthetic transformations.

Nitrogen Protection : The secondary amine of the azetidine ring is nucleophilic and can interfere with many reactions. Therefore, it is almost always protected during a multi-step synthesis. Common protecting groups for the azetidine nitrogen include:

tert-Butoxycarbonyl (Boc) : Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under many conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). acs.orgnih.gov

Carboxybenzyl (Cbz) : This group is introduced using benzyl chloroformate (Cbz-Cl) and is stable to acidic conditions. It is typically removed by catalytic hydrogenolysis, a method that would also cleave a benzyl ether. thieme-connect.comljmu.ac.ukimperial.ac.uk

Orthogonal Protection Strategy : In a complex synthesis, multiple protecting groups may be needed. An orthogonal protection strategy is one where each type of protecting group can be removed under specific conditions without affecting the others. fiveable.menih.govwikipedia.org For instance, in the synthesis of a complex azetidine, one might use a Boc group on the nitrogen and a benzyl ether to protect a hydroxyl group. The Boc group can be removed with acid while the benzyl ether remains intact. This allows for selective functionalization at the nitrogen. The choice of Cbz to protect the nitrogen and a benzyl ether on a hydroxyl group would be non-orthogonal, as the conditions for removing both (hydrogenolysis) are the same. fiveable.meiris-biotech.de

Protecting GroupCommon ReagentFunctionality ProtectedCleavage ConditionsOrthogonal to Benzyl Ether?
Boc (tert-Butoxycarbonyl)Boc₂OAmine (N-H)Acid (e.g., TFA) acs.orgYes
Cbz (Carboxybenzyl)Cbz-ClAmine (N-H)Hydrogenolysis (H₂, Pd/C) ljmu.ac.ukNo
Bn (Benzyl)BnBrHydroxyl (O-H)Hydrogenolysis (H₂, Pd/C) nih.govN/A
MOM (Methoxymethyl)MOM-ClHydroxyl (O-H)Acid (e.g., HCl) adichemistry.comtotal-synthesis.comYes

Benzyl Ether as a Protecting Group for Alcohols

In the multi-step synthesis of complex molecules, the temporary protection of reactive functional groups is a fundamental strategy. For alcohols, the benzyl ether is a widely employed protecting group due to its stability under a broad range of reaction conditions, including acidic and basic media, as well as its susceptibility to cleavage under specific, mild conditions. organic-chemistry.orgharvard.edu The benzyloxymethyl (BOM) ether, a derivative of the benzyl ether, offers similar advantages and is particularly useful for protecting hydroxyl groups.

The synthesis of this compound typically commences with a suitable precursor, such as N-tert-butoxycarbonyl (Boc)-3-hydroxyazetidine. The Boc group serves to protect the azetidine nitrogen, preventing its interference in subsequent reactions. The protection of the hydroxyl group at the 3-position as a BOM ether can be achieved by reacting N-Boc-3-hydroxyazetidine with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM).

Scheme 1: Synthesis of N-Boc-3-[(benzyloxy)methoxy]azetidine
Reactant 1Reactant 2ReagentsProduct
N-Boc-3-hydroxyazetidineBenzyloxymethyl chloride (BOM-Cl)DIPEA, DCMN-Boc-3-[(benzyloxy)methoxy]azetidine

This reaction proceeds via a Williamson ether synthesis-type mechanism, where the alkoxide, formed from the hydroxyl group and the base, acts as a nucleophile, displacing the chloride from BOM-Cl. The final step to obtain this compound involves the deprotection of the N-Boc group, which can be accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM.

Deprotection Methodologies for Benzyl Ethers

The removal of the benzyl or benzyloxymethyl protecting group is a critical step in the synthetic sequence to unveil the free hydroxyl group for further functionalization or to yield the final target molecule. Several methodologies are available for the cleavage of benzyl ethers, each with its own set of advantages and substrate compatibility.

Catalytic Hydrogenation

Catalytic hydrogenation is one of the most common and mildest methods for the deprotection of benzyl ethers. chemrxiv.orgacsgcipr.org This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgchemrxiv.org The reaction is usually carried out in a protic solvent such as ethanol or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure of hydrogen. The byproducts of this reaction are toluene and formaldehyde (in the case of a BOM ether), which are generally volatile and easily removed.

This method is highly efficient and chemoselective, often leaving other functional groups such as esters, amides, and most other protecting groups intact. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and nitro groups.

Table 1: Conditions for Catalytic Hydrogenation of Benzyl Ethers
CatalystHydrogen SourceSolventTemperaturePressure
10% Pd/CH₂ gasEthanolRoom Temperature1 atm
20% Pd(OH)₂/CH₂ gasMethanolRoom Temperature1-4 atm
Pd/CAmmonium formateMethanolRefluxN/A

Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst, offers an alternative to using gaseous hydrogen and can sometimes provide improved selectivity. acsgcipr.org

Acid-Mediated Cleavage

Benzyl and benzyloxymethyl ethers can be cleaved under acidic conditions, although this method is generally less mild than catalytic hydrogenation and its applicability depends on the acid sensitivity of the substrate. masterorganicchemistry.comrsc.orgthieme-connect.denih.govrsc.orggoogle.com The cleavage mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion or another nucleophile present in the reaction mixture at the benzylic carbon.

Strong protic acids such as trifluoroacetic acid (TFA), hydrobromic acid (HBr), or hydroiodic acid (HI) can be used. masterorganicchemistry.comnih.gov Lewis acids, such as boron trichloride (BCl₃) or trimethylsilyl (B98337) iodide (TMSI), are also effective reagents for benzyl ether cleavage and can sometimes offer better selectivity. atlanchimpharma.com The choice of acid and reaction conditions must be carefully considered to avoid undesired side reactions, particularly with acid-labile functional groups. For BOM ethers, acidic conditions can lead to the formation of an oxocarbenium ion intermediate, which is then trapped by a nucleophile.

Oxidative Cleavage

Oxidative cleavage provides another route for the deprotection of benzyl ethers, particularly when other reducible functional groups are present in the molecule that would not be compatible with catalytic hydrogenation. researchgate.netorgsyn.orgchemrxiv.org A common reagent used for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netnih.govnih.gov

The reaction with DDQ is believed to proceed via a single-electron transfer mechanism, leading to the formation of a benzylic cation, which is then hydrolyzed to the corresponding alcohol. This method is particularly efficient for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.orgnih.gov The reaction is typically carried out in a mixture of an organic solvent, such as dichloromethane, and water.

Analytical Methodologies for Structural Confirmation in Synthesis

The unambiguous structural confirmation of synthesized compounds is paramount in chemical research. A variety of analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful and informative methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. This information allows for the precise determination of the molecular structure, including connectivity and stereochemistry.

For a molecule like this compound, ¹H NMR spectroscopy would be expected to show characteristic signals for the different types of protons present. The protons on the azetidine ring typically appear as multiplets in the range of 3.0-4.5 ppm. The methylene protons of the benzyloxymethyl group (O-CH₂-O) are expected to resonate as a singlet at approximately 4.8-5.0 ppm, while the benzylic methylene protons (Ph-CH₂-O) would appear as another singlet around 4.5-4.7 ppm. The aromatic protons of the benzyl group would be observed as a multiplet in the region of 7.2-7.4 ppm.

In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule would be expected. The carbons of the azetidine ring would typically appear in the range of 40-60 ppm. The carbon of the O-CH₂-O group is expected to be in the region of 90-95 ppm, while the benzylic CH₂ carbon would resonate around 70-75 ppm. The aromatic carbons of the benzyl group would show signals in the 127-138 ppm range.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for N-Boc-3-[(benzyloxy)methoxy]azetidine
Group¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
Azetidine CH₂3.5 - 4.250 - 60
Azetidine CH4.3 - 4.665 - 75
Boc C(CH₃)₃~1.4~28
Boc C=O-~155
O-CH₂-O4.8 - 5.090 - 95
Ph-CH₂-O4.5 - 4.770 - 75
Aromatic CH7.2 - 7.4127 - 129
Aromatic C (quaternary)-~138

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the structural assignments by establishing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These techniques are invaluable in unequivocally piecing together the molecular framework of novel compounds like this compound.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry serves as a critical analytical tool in the synthesis of this compound and its analogs. It is instrumental for monitoring the progress of the reaction by identifying intermediates and confirming the mass of the final product. The technique provides essential information on the molecular weight and structural fragments of the synthesized compounds.

In a typical synthetic route, the formation of the azetidine ring and the introduction of the benzyloxymethoxy group can be tracked by observing the mass-to-charge ratio (m/z) of key species. For the target compound, this compound, the molecular ion peak (M+) would be expected at a specific m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the product with high accuracy.

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. For this compound, fragmentation is anticipated to occur at the ether linkages and the azetidine ring. Common fragmentation pathways for ethers include α-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. The benzylic group is also prone to fragmentation, often yielding a stable tropylium ion at m/z 91.

Expected Mass Spectrometry Data for this compound and Intermediates:

Compound/IntermediateExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
N-Protected 3-hydroxyazetidineVaries with protecting groupLoss of protecting group, loss of H₂O
N-Protected this compoundVaries with protecting groupLoss of protecting group, [M-OCH₂Ph]+, [CH₂Ph]+ (91)
This compound193.24[M-OCH₂Ph]+, [CH₂Ph]+ (91), azetidine ring fragments

This is an interactive data table. Users can sort and filter the data.

The monitoring of these characteristic ions allows for real-time assessment of the reaction's progress, helping to determine the optimal reaction time and conditions. The identification of the correct molecular ion peak and the rationalization of the fragmentation pattern are crucial steps in the unequivocal identification of the synthesized this compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, making it an indispensable tool for the characterization of this compound and its synthetic precursors. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence or absence of key chemical bonds.

During the synthesis of this compound, IR spectroscopy can be used to follow the conversion of starting materials to products. For instance, the disappearance of the broad O-H stretching band from a 3-hydroxyazetidine precursor (typically around 3400-3200 cm⁻¹) and the appearance of new C-O stretching bands would indicate the successful etherification of the hydroxyl group.

The IR spectrum of the final product, this compound, is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of the azetidine ring, the ether linkages, and the aromatic benzyl group each give rise to distinct signals.

Characteristic Infrared Absorption Frequencies for this compound:

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Amine (azetidine)N-H Stretch3300 - 3500Medium
Amine (azetidine)N-H Bend1580 - 1650Medium
AromaticC-H Stretch3000 - 3100Medium
AromaticC=C Stretch1450 - 1600Medium-Weak
Aliphatic (azetidine & methylene)C-H Stretch2850 - 3000Medium-Strong
EtherC-O-C Stretch (asymmetric)1050 - 1150Strong

This is an interactive data table. Users can sort and filter the data.

The strong absorption band in the 1050-1150 cm⁻¹ region, attributed to the asymmetric C-O-C stretching of the ether groups, is a particularly important diagnostic peak for confirming the structure of this compound. The presence of aromatic C-H and C=C stretching vibrations further supports the incorporation of the benzyl group. The N-H stretching and bending vibrations are characteristic of the secondary amine within the azetidine ring, although these may be absent if the nitrogen is protected. Careful analysis of the IR spectrum provides a molecular fingerprint that, in conjunction with other analytical data, confirms the successful synthesis and purity of the target compound.

Computational and Theoretical Investigations in Azetidine Chemistry

Computational Modeling for Synthetic Route Design and Optimization

Computational modeling has emerged as a powerful strategy to streamline the development of synthetic routes to azetidines, including the specific target 3-[(Benzyloxy)methoxy]azetidine. mit.eduorganic-chemistry.org By simulating reaction pathways and predicting outcomes, these models reduce the need for extensive trial-and-error experimentation. mit.edu

Prediction of Reaction Outcomes and Yields

A significant hurdle in synthetic chemistry is the accurate prediction of reaction outcomes. nih.gov Machine learning models, trained on large datasets of experimental reactions, are increasingly used to forecast the major products of chemical transformations. nih.govmit.edu These models can rank a list of potential products, generated from reaction templates, with a high degree of accuracy. nih.govmit.edu For instance, a neural network model trained on thousands of reactions from U.S. patents correctly identified the major product in over 70% of cases. nih.govmit.edu

In the context of azetidine (B1206935) synthesis, computational models can predict whether a given pair of reactants, such as an alkene and an oxime, will successfully form an azetidine under specific conditions, like photocatalysis. mit.edu These models can also estimate reaction yields by considering factors like the accessibility of reactive atoms. mit.edu This predictive power allows chemists to pre-screen potential starting materials and prioritize those with the highest probability of success. mit.edu

Table 1: Example of Computational Prediction of Reaction Outcomes

Reactant PairPredicted OutcomePredicted YieldExperimental Result
Alkene A + Oxime XAzetidine FormationHighHigh Yield
Alkene B + Oxime YNo Reaction-No Reaction
Alkene C + Oxime ZAzetidine FormationLowLow Yield

This table is a generalized representation of how computational predictions are compared with experimental results in the synthesis of azetidines.

Virtual Screening for Substrate Scope Expansion

Virtual screening is a computational technique used to explore a vast chemical space and identify new substrates for a particular reaction. nih.gov In azetidine synthesis, this approach can be used to expand the range of compatible starting materials beyond what has been experimentally tested. mit.edu By calculating key molecular properties, such as frontier molecular orbital energies, for a large library of compounds, researchers can computationally assess their suitability for a given reaction. mit.edunih.gov This has led to the discovery that a much wider array of substrates can participate in azetidine-forming reactions than was previously thought. mit.edu

This in silico screening, which can be performed rapidly, helps to identify promising new synthetic routes and diversify the range of accessible azetidine derivatives. mit.edunih.gov

Mechanistic Studies of Azetidine Formation and Reactivity

A deep understanding of reaction mechanisms is crucial for controlling and optimizing chemical transformations. Computational methods provide invaluable tools for elucidating the intricate steps involved in the formation and subsequent reactions of azetidines. acs.orgnih.gov

Frontier Orbital Analysis and Reaction Pathway Elucidation

Frontier molecular orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. youtube.comyoutube.com The energy gap and overlap between the HOMO of one reactant and the LUMO of another can determine the feasibility and pathway of a reaction. youtube.com

In the context of azetidine synthesis, such as the aza Paternò-Büchi reaction, matching the frontier molecular orbital energies of the alkene and the imine equivalent is critical for a successful cycloaddition. nih.gov Density functional theory (DFT) calculations can be used to determine these orbital energies and predict whether a reaction is likely to proceed. nih.gov These calculations can also reveal competing reaction pathways, such as alkene dimerization, and help to identify conditions that favor the desired azetidine formation. nih.gov

Table 2: Frontier Molecular Orbital Energies in Azetidine Synthesis

ReactantHOMO Energy (eV)LUMO Energy (eV)
AlkeneVaries with substitutionVaries with substitution
OximeVaries with substitutionVaries with substitution

Note: The specific energy values are dependent on the substituents of the alkene and oxime and are calculated using computational methods like DFT.

Transition State Characterization

The transition state is the highest energy point along a reaction coordinate and represents a critical bottleneck. mit.edu Characterizing the structure and energy of the transition state is key to understanding reaction rates and selectivity. frontiersin.org Computational methods, particularly DFT, are extensively used to model these fleeting structures. frontiersin.org

For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations have been used to compare the energies of the transition states leading to either the azetidine or a competing pyrrolidine (B122466) product. frontiersin.org These calculations have shown that the coordination of the lanthanum catalyst can significantly lower the energy of the transition state leading to the desired azetidine, thus explaining the observed regioselectivity. frontiersin.org Similarly, in the formation of cis-2,4-disubstituted azetidine-3-ones, the stereoselectivity is rationalized by a transition state model where bulky groups adopt an anti-relationship to minimize steric hindrance. acs.org

Origin of Stereoselectivity in Catalytic Reactions

Many catalytic reactions for synthesizing azetidines produce chiral products, and understanding the origin of the observed stereoselectivity is a major focus of computational studies. nih.gov By modeling the interactions between the catalyst, substrates, and intermediates, researchers can pinpoint the factors that control the three-dimensional arrangement of the product.

In organocatalyzed reactions, for instance, DFT calculations have been employed to investigate the enantioselectivity of the α-heteroatom functionalization of aldehydes. nih.gov These studies revealed that the stereochemical outcome is determined by the orientation of the reacting double bond in the enamine intermediate, which is influenced by the chiral catalyst. nih.gov The catalyst effectively shields one face of the double bond, directing the approach of the electrophile to the other face and thus controlling the stereochemistry of the final product. nih.gov Computational models have successfully predicted the enantiomeric excess in these reactions, demonstrating their power in rationalizing and predicting stereochemical outcomes. nih.gov

In Silico Design of Azetidine-Based Catalysts and Ligands

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing deep insights that guide the rational design of novel catalysts and ligands. In the realm of azetidine chemistry, in silico methods are pivotal for predicting reactivity, understanding reaction mechanisms, and optimizing the structure of azetidine-containing molecules for specific catalytic applications. These theoretical investigations help to accelerate the discovery process, moving beyond traditional trial-and-error approaches to a more predictive and efficient methodology. mit.edu

Predicting Stereoselectivity in Asymmetric Catalysis

A significant area where computational studies have provided clarity is in the field of asymmetric catalysis, particularly in understanding the origins of stereoselectivity. Density Functional Theory (DFT) calculations have been employed to analyze the transition states of reactions catalyzed by azetidine derivatives.

For instance, computational investigations into the aldol (B89426) reaction between benzaldehyde (B42025) and acetone (B3395972) have compared the efficacy of azetidine-2-carboxylic acid with the well-known catalyst proline . nih.govresearchgate.net By analyzing the transition state geometries and energies using DFT (B3LYP/6-31G(d,p) level), researchers can predict which stereoisomer is more likely to form. nih.govresearchgate.net The calculations revealed that the transition states for the reaction catalyzed by azetidine-2-carboxylic acid were approximately 2 kcal/mol lower in energy than the most favored transition states for the proline-catalyzed reaction. nih.gov However, the predicted enantiomeric excess (ee) was similar to that of proline. nih.gov This contrasts with experimental results for a similar reaction (using p-nitrobenzaldehyde) where proline gave a higher ee (76%) compared to azetidine-2-carboxylic acid (40%). nih.govresearchgate.net Such computational models are crucial for dissecting the subtle structural differences between catalysts and understanding how these variations influence stereochemical outcomes, thereby guiding the design of new, more selective catalysts. nih.govresearchgate.net

Table 1: Comparative DFT Study of Catalysts in Aldol Reaction nih.gov

CatalystRelative Transition State Energy (kcal/mol)Predicted Stereoselectivity (% ee)Experimental Stereoselectivity (% ee)
Proline 0 (Reference)68-6976
Azetidine-2-carboxylic acid ~ -2.068-6940
Experimental data for the reaction with p-nitrobenzaldehyde and acetone.

In other research, 2,4-cis-disubstituted amino azetidines have been synthesized and used as ligands for copper-catalyzed Henry reactions. ljmu.ac.uk Computational investigations were key to understanding the origin of the selectivity observed in the catalysis, highlighting the critical role of the amino-substituent in determining the stereochemical result. ljmu.ac.uk

Guiding Synthesis through Reactivity Prediction

In silico models are also being used to prescreen substrates and predict the feasibility and yield of reactions before they are attempted in the lab. mit.edu Researchers at MIT and the University of Michigan have developed computational models to guide the synthesis of azetidines via a photocatalytic reaction. mit.edu These models predict which compounds can react with each other to form azetidines. mit.edu

The process involves calculating the frontier orbital energies for different alkenes and oximes. mit.edu These calculations, which can be performed in seconds, allow for the rapid screening of numerous potential reaction pairs. mit.edu The model's predictions for 18 different alkene-oxime pairs were tested experimentally, and most were found to be accurate. mit.edu This predictive power allows chemists to explore a much wider range of substrates than previously thought possible, including derivatives of FDA-approved drugs like amoxapine and indomethacin . mit.edu

Understanding Complex Catalytic Systems

DFT modeling is also instrumental in elucidating the mechanisms of complex, multicomponent catalytic systems. For the synthesis of vinyl azetidines and β-lactams from allenamides, a synergistic catalytic system involving a tailored Iridium(III) complex (photocatalyst) and a binaphthyl cocatalyst was developed. acs.orgacs.org DFT modeling, including Non-Covalent Interaction (NCI) plots, was used to understand the role of the cocatalyst. acs.org The models showed that the cocatalyst not only acts as a triplet-state relay for more efficient substrate activation but also stabilizes key radical intermediates through dispersion interactions, a feature that had been largely overlooked. acs.org

Designing Compound Libraries with Desired Properties

Beyond catalysis, in silico analysis is used to design libraries of chemical compounds with specific, desirable properties. In the development of CNS-focused libraries, azetidine-based scaffolds were designed and evaluated computationally before synthesis. acs.orgnih.gov Key physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) attributes were calculated to pre-optimize the compounds for CNS applications. nih.gov

Table 2: In Silico Physicochemical Properties for CNS-Focused Azetidine Library Design acs.orgnih.gov

ParameterDescriptionPreferred Range for CNS Drugs
cLogP Calculated partition coefficient< 5
cLogD Calculated distribution coefficient at pH 7.41-3
MW Molecular Weight< 500 Da
TPSA Topological Polar Surface Area< 90 Ų
HBD Hydrogen Bond Donors≤ 3
pKa Most basic center< 8

The application of a CNS multiparameter optimization (MPO) algorithm to the designed spirocyclic azetidine library showed that the majority of the virtual compounds displayed a high desirability score, confirming their suitability for the intended biological target space before committing resources to their synthesis. acs.org

Advanced Applications of Azetidine Derivatives in Chemical Research

Azetidines as Chiral Building Blocks in Asymmetric Synthesis

Chiral azetidines are valuable building blocks in asymmetric synthesis, providing access to enantiomerically pure molecules with diverse biological activities. acs.orgnih.gov The conformational rigidity of the azetidine (B1206935) ring allows for precise control of stereochemistry during synthetic transformations. enamine.net The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs serves as a key example of how these constrained structures can be utilized as analogs of common amino acids like phenylalanine and leucine. nih.gov

The development of scalable methods to produce C2-substituted chiral azetidines has further expanded their utility. acs.org These methods often employ chiral auxiliaries, such as tert-butanesulfinamides, to induce stereoselectivity. acs.org The resulting enantiopure azetidines can then be incorporated into more complex molecules. acs.org While a variety of chiral azetidines have been successfully employed in asymmetric synthesis, specific research detailing the application of 3-[(Benzyloxy)methoxy]azetidine as a chiral building block in this context is not extensively documented in current literature. researchgate.netpurdue.edu

Development of Novel Azetidine Scaffolds for Chemical Exploration

The unique three-dimensional structure of the azetidine ring makes it an attractive scaffold for the development of novel molecular frameworks in chemical exploration and drug discovery. researchgate.netnih.govnih.gov The synthesis of diverse collections of azetidine-based scaffolds, including spirocyclic, fused, and bridged systems, has been a focus of recent research. nih.govacs.org These scaffolds provide access to new chemical space and can be optimized for specific properties, such as those required for central nervous system (CNS) active compounds. nih.govacs.org

Azetidines as Ligands for Metal Catalysis

Azetidine derivatives have been effectively utilized as ligands in metal-catalyzed reactions. nih.govnih.gov The nitrogen atom within the azetidine ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex. frontiersin.org This allows for the development of catalysts with high activity and selectivity for a variety of transformations. researchgate.net

Functionalized azetidines have been shown to act as ligands for metals such as copper(II), palladium(II), and platinum(II). nih.govfrontiersin.org For example, N,N'-palladium(II) chloride complexes of 2,4-cis-azetidines have been prepared and characterized. frontiersin.org The use of chiral azetidine-derived ligands has been particularly impactful in asymmetric catalysis, enabling enantioselective reactions such as Friedel-Crafts alkylations and Michael additions. researchgate.netresearchgate.net While the utility of azetidines as ligands is well-established, specific research on the application of This compound as a ligand in metal catalysis is not prominently featured in the scientific literature. acs.org

Properties of this compound

PropertyValueReference
CAS Number 1694171-35-1 sigmaaldrich.combldpharm.com
Molecular Weight 193.25 g/mol sigmaaldrich.com
Molecular Formula C₁₁H₁₅NO₂ sigmaaldrich.com

Q & A

Q. What are the optimal synthetic routes for 3-[(Benzyloxy)methoxy]azetidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or protection/deprotection strategies. For example, analogous azetidine derivatives are synthesized via reactions between substituted phenols and azetidine precursors under basic conditions (e.g., sodium hydroxide) . Key factors affecting yield include:

  • Reagent selection : Use of benzyloxy-methoxy substituents requires careful protection to avoid side reactions.
  • Temperature control : Reactions often proceed at moderate temperatures (40–60°C) to balance reactivity and stability of the azetidine ring.
  • Purification methods : Column chromatography or recrystallization is critical to isolate the pure compound, as residual starting materials (e.g., benzyl halides) can complicate downstream applications .

Q. How is this compound structurally characterized, and what spectroscopic techniques are most effective?

Structural elucidation relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., benzyloxy vs. methoxy groups) and confirm azetidine ring integrity. For example, azetidine protons resonate at δ 3.5–4.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C11_{11}H15_{15}NO3_3 for the target compound) and fragments corresponding to benzyloxy or methoxy loss .
  • Infrared (IR) spectroscopy : Bands near 1100–1250 cm1^{-1} confirm ether (C-O-C) linkages .

Q. What are the common functionalization reactions of this compound, and how are they optimized?

The compound’s reactivity centers on its azetidine ring and ether substituents:

  • Ring-opening reactions : Controlled hydrolysis under acidic conditions yields amino alcohols, useful for further derivatization .
  • Substitution at the benzyloxy group : Catalytic hydrogenation (Pd/C, H2_2) removes the benzyl protecting group, exposing a hydroxyl moiety for subsequent alkylation or acylation .
  • Oxidation : Selective oxidation of the methoxy group (e.g., with KMnO4_4) generates ketones or carboxylic acids, expanding applications in medicinal chemistry .

Advanced Research Questions

Q. How do computational models predict the reactivity and binding affinity of this compound derivatives?

Density Functional Theory (DFT) and molecular docking studies are employed to:

  • Analyze electronic effects : The electron-donating methoxy group stabilizes positive charges on the azetidine ring, influencing nucleophilic reactivity .
  • Predict biological targets : Docking simulations with enzymes (e.g., kinases) highlight interactions between the azetidine nitrogen and active-site residues, guiding structure-activity relationship (SAR) studies .
  • Optimize substituent placement : Comparative studies of ortho/meta/para substitution patterns reveal steric and electronic effects on binding .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) are addressed by:

  • Standardized assays : Replicating conditions (e.g., MIC values in broth microdilution) across labs minimizes variability .
  • Metabolic stability tests : Liver microsome assays assess whether rapid degradation in certain setups leads to false negatives .
  • Crystallographic validation : X-ray structures of compound-target complexes (e.g., with bacterial enzymes) confirm binding modes and active conformers .

Q. How is this compound utilized in the synthesis of complex heterocycles, and what are the mechanistic considerations?

The compound serves as a versatile building block in multi-step syntheses:

  • Annulation reactions : Reacting with α,β-unsaturated carbonyls under basic conditions forms fused bicyclic systems (e.g., azetidine-pyrrolidine hybrids) via Michael addition and cyclization .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the methoxy position, requiring palladium catalysts (e.g., Pd(PPh3_3)4_4) and optimized ligand systems .
  • Mechanistic insights : Kinetic studies (e.g., via 13^{13}C labeling) track regioselectivity in ring-opening pathways, guiding reaction design .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Functionalizing this compound

Reaction TypeReagents/ConditionsMajor ProductsReference
Benzyl deprotectionH2_2, Pd/C, EtOH, 25°C3-(Methoxy)azetidine
Ring-opening hydrolysisHCl (conc.), reflux, 12h3-[(Benzyloxy)methoxy]azetidin-3-ol
OxidationKMnO4_4, H2_2O/acetone, 0°CCarboxylic acid derivatives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.